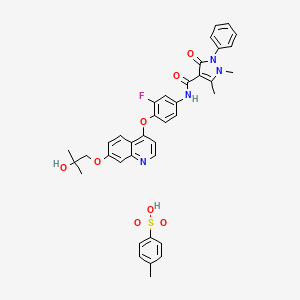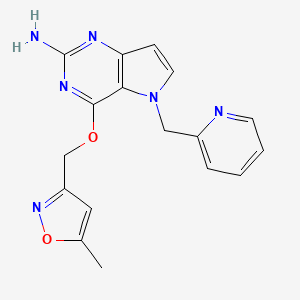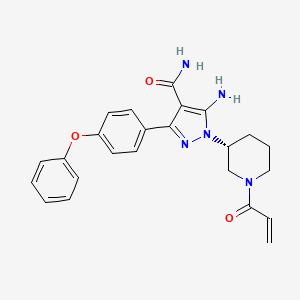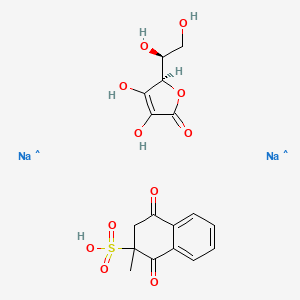![molecular formula C18H24ClNO2 B560605 10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride
Descripción general
Descripción
El antagonista de la secreción de LH 1 es un compuesto conocido por su capacidad para inhibir la secreción de la hormona luteinizante. Este compuesto ha demostrado potencial como analgésico y también se utiliza en diversas aplicaciones de investigación científica .
Métodos De Preparación
La síntesis del antagonista de la secreción de LH 1 implica el uso de la química click. Contiene un grupo alquino que puede reaccionar con moléculas que contienen un grupo azida a través de una reacción de cicloadición azida-alquino catalizada por cobre . Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero el uso de la química click sugiere una ruta sintética relativamente sencilla.
Análisis De Reacciones Químicas
El antagonista de la secreción de LH 1 se somete a varios tipos de reacciones químicas:
Reacciones de sustitución: El grupo alquino del compuesto puede participar en reacciones de sustitución con moléculas que contienen azidas.
Reacciones de cicloadición: La cicloadición azida-alquino catalizada por cobre (CuAAC) es una reacción común para este compuesto, que conduce a la formación de anillos de triazol.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de cobre y moléculas que contienen azidas. Los principales productos formados a partir de estas reacciones son derivados de triazol.
Aplicaciones Científicas De Investigación
El antagonista de la secreción de LH 1 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El antagonista de la secreción de LH 1 ejerce sus efectos inhibiendo la secreción de la hormona luteinizante. Actúa sobre el eje hipotalámico-hipofisario-gonadal, lo que lleva a una reducción en los niveles de la hormona luteinizante y la hormona folículoestimulante . Esta inhibición se logra a través de la interacción del compuesto con receptores específicos en la glándula pituitaria, lo que evita la liberación de estas hormonas .
Comparación Con Compuestos Similares
El antagonista de la secreción de LH 1 se puede comparar con otros antagonistas de la hormona liberadora de la hormona luteinizante (LHRH):
El antagonista de la secreción de LH 1 es único debido a sus propiedades analgésicas potenciales y su uso en la química click, lo que lo diferencia de otros antagonistas de la LHRH que se utilizan principalmente en la medicina reproductiva .
Propiedades
IUPAC Name |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMJGORSSKPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)





![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)
